s-Triazine-d3

Description

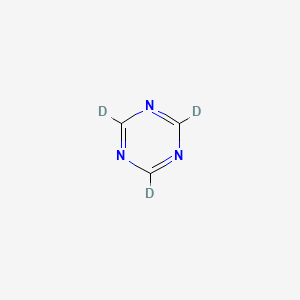

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trideuterio-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H/i1D,2D,3D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQDMXYYFUGFV-CBYSEHNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=NC(=N1)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584456 | |

| Record name | (~2~H_3_)-1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37011-84-0 | |

| Record name | (~2~H_3_)-1,3,5-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37011-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Synthetic Methodologies for Deuterated S Triazine Analogues

Precursor Synthesis and Deuteration Strategies

A common method for synthesizing the s-triazine ring is the trimerization of nitriles or amidines. To produce s-Triazine-d3, this method would necessitate the use of a deuterated precursor, such as deuterated formamidine.

The synthesis of a suitable deuterated precursor is the initial and crucial step in this approach. For instance, deuterated formamidine hydrochloride can be prepared through methods like isotopic exchange with heavy water (D₂O) under appropriate catalytic conditions. Once the deuterated precursor is obtained, it can be subjected to cyclotrimerization to form the this compound ring. The general reaction involves the catalyzed trimerization of three molecules of the deuterated precursor.

The reaction pathway for the synthesis of s-triazine from formamidine hydrochloride typically proceeds through a series of nucleophilic addition and elimination steps, leading to the formation of the stable triazine ring. When using a deuterated precursor, it is essential to ensure that the deuterium (B1214612) labels are retained throughout the reaction sequence and that no significant H-D exchange occurs with any protic solvents or reagents. The mechanism of s-triazine degradation and protonation reactions can provide insights into the stability of the C-D bonds on the triazine ring under various conditions.

Optimization of Reaction Conditions for Isotopic Purity

Achieving a high degree of isotopic purity is paramount in the synthesis of labeled compounds. This requires careful optimization of the reaction conditions to maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species.

For direct deuteration methods, such as catalytic H-D exchange, temperature and pressure play a significant role. Higher temperatures can increase the rate of exchange but may also lead to side reactions or decomposition of the s-triazine ring. The pressure of deuterium gas (D₂), when used as the deuterium source, will also influence the efficiency of the exchange. Finding the optimal balance of temperature and pressure is crucial for maximizing the deuteration yield and maintaining the integrity of the molecule. For the synthesis of substituted s-triazines from cyanuric chloride, temperature control is critical to manage the sequential nucleophilic substitution of the chlorine atoms. nih.gov

The choice of catalyst is critical for achieving efficient and selective deuteration. For direct H-D exchange on the s-triazine ring, various transition metal catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, can be employed in conjunction with a deuterium source like D₂O. nih.govresearchgate.net The catalyst facilitates the activation of the C-H bonds on the triazine ring, allowing for their exchange with deuterium atoms from the solvent. The selection of the catalyst and its support can influence the selectivity and efficiency of the deuteration process. Recent research has also explored the use of iron-based catalysts for the deuteration of (hetero)arenes, which could potentially be applied to s-triazine.

| Catalyst System | Deuterium Source | Key Advantages |

| Palladium on Carbon (Pd/C) | D₂O | Commercially available, effective for H-D exchange. researchgate.net |

| Platinum-based catalysts | D₂O / D₂ gas | Can be highly efficient for aromatic H-D exchange. |

| Iron-based catalysts | D₂O | Potentially more cost-effective and environmentally benign. |

Scale-Up Considerations for Deuterated s-Triazine Production

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale presents several challenges. These include ensuring consistent isotopic purity, managing the cost and availability of deuterated starting materials, and optimizing the reaction conditions for larger volumes. The development of scalable and robust deuteration methodologies is an active area of research. For industrial applications, factors such as catalyst recyclability, process safety, and waste management become increasingly important.

Advanced Spectroscopic Characterization and Vibrational Dynamics of S Triazine D3

Infrared (IR) Spectroscopy Analysis of Gas Phase Band Contours

Analysis of gas-phase infrared (IR) band contours offers a powerful means to probe molecular structure and dynamics, including rotational fine structure and vibrational coupling phenomena. For s-triazine-d3, studies employing these techniques have revealed significant details about its vibrational transitions. The systematic application of band contour analysis, often complemented by computer simulations, has been crucial in accounting for observed spectral features and deriving fundamental molecular constants researchgate.netresearchgate.net.

The degeneracy of vibrational modes in molecules with D3h symmetry, such as this compound, leads to Coriolis coupling. This interaction occurs between rotational and vibrational motions, causing shifts and splittings in the observed spectral bands. For this compound, Coriolis coupling constants (ζ_iz) for the degenerate E' vibrational modes have been determined through the analysis of P-R separations and computer simulations of the gas-phase infrared band contours researchgate.netresearchgate.net. These constants quantify the strength of the coupling between the vibrational angular momentum and the molecular rotation. While specific numerical values for all constants are not detailed in the provided snippets, their determination is a key outcome of such analyses, and the mass effect on these constants has also been discussed in relation to isotopic substitution researchgate.netresearchgate.net.

Degenerate vibrational modes in symmetric top molecules like this compound can experience l-resonance, a type of vibrational-rotational interaction. This phenomenon arises when two or more degenerate vibrations have similar frequencies and are coupled by a Coriolis interaction. In the IR spectra of this compound, l-resonance effects have been observed, particularly in the degenerate E' fundamentals, manifesting as distinct "holes" in the Q branches of the affected bands researchgate.netresearchgate.net. The presence of l-resonance necessitates the determination of l-doubling constants (qᵢ⁽⁺⁾), which characterize the lifting of the degeneracy of the rotational levels within a degenerate vibrational state. These constants have been estimated for specific modes, such as ν8 and ν9, and potentially ν6 and ν10, in this compound researchgate.netresearchgate.net.

Hot bands, which originate from vibrationally excited states (v > 0), are often observed in the IR spectra of molecules at typical experimental temperatures. For this compound, hot bands of the type (νᵢ + nν₁₄ - nν₁₄) have been identified in the contours of several vibrational modes, including ν8, ν10, and ν12 researchgate.netresearchgate.net. The analysis of these hot bands is important for accurately determining ground-state rotational constants and understanding vibrational anharmonicity. In the context of Coriolis coupling, the presence of these hot bands has been suggested as a factor contributing to discrepancies between experimentally determined and theoretically predicted zeta sums for s-triazine researchgate.netresearchgate.net. Specifically, a series of hot bands related to the ν12 (A₂″) fundamental has been noted researchgate.net.

Raman Spectroscopy Investigations of Rotational Spectra

Pure rotational Raman spectroscopy provides direct information about the rotational energy levels of molecules in the gas phase, allowing for precise determination of rotational constants and, consequently, molecular structure. Investigations into the rotational Raman spectra of this compound have been conducted using high-resolution grating spectrographs cdnsciencepub.comcdnsciencepub.com.

The pure rotational Raman spectra of this compound vapor have been photographed and analyzed to derive its rotational constants. The ground-state rotational constant, B₀, for this compound has been determined to be 0.19358 ± 0.00015 cm⁻¹ cdnsciencepub.comcdnsciencepub.com. These values are typically obtained by analyzing the spacing of rotational lines in the spectrum, often by plotting Δν/(J+3/2) against (J+3/2)² cdnsciencepub.comcdnsciencepub.com. These rotational constants, when combined with assumptions about molecular planarity and known bond lengths (e.g., C-H bond length), can be used to derive structural parameters such as the C-N bond length and bond angles cdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Purity Assessment

NMR spectroscopy is an indispensable tool for characterizing deuterated compounds like this compound. It provides detailed information about the molecular structure, the precise location of deuterium atoms, and the isotopic purity of the sample.

Deuterium NMR (²H NMR) Chemical Shift Analysis

While specific ²H NMR chemical shift data for this compound is not extensively detailed in the provided search results, general principles apply. Deuterium, being an isotope of hydrogen, exhibits similar chemical behavior but possesses a nuclear spin of 1, leading to quadrupolar coupling which can result in broader signals compared to ¹H NMR. The chemical shift range for deuterium is similar to that of proton NMR. For aromatic or heteroaromatic systems, deuterium attached to carbon typically resonates in a region comparable to their proton counterparts.

The primary utility of ²H NMR in this context is to confirm the presence and location of deuterium. A clean, single signal (or a multiplet if there are distinct environments, though this compound is highly symmetrical) in the expected chemical shift range would indicate successful deuteration at the specified positions. Furthermore, the absence of signals in regions characteristic of residual ¹H environments can serve as an indicator of isotopic purity, assuming the sample is free from other hydrogen-containing impurities. The sensitivity of ²H NMR can also be leveraged to detect trace amounts of protonated species, thus aiding in purity assessment researchgate.netblogspot.com.

Carbon-13 NMR (¹³C NMR) with Deuterium Decoupling

Carbon-13 NMR spectroscopy, particularly when combined with deuterium decoupling techniques, offers complementary and highly informative data for this compound. In a standard ¹³C NMR spectrum of a deuterated compound, the carbon atoms directly bonded to deuterium nuclei would typically exhibit splitting due to ¹JCD coupling. This splitting can complicate spectral interpretation, as the carbon signal would appear as a multiplet (often a doublet of doublets or more complex patterns due to quadrupolar effects of deuterium) rather than a clean singlet.

Deuterium decoupling is a technique used to remove or significantly reduce these scalar couplings between carbon-13 nuclei and deuterium nuclei. By applying a continuous radiofrequency field at the deuterium resonance frequency during the ¹³C NMR acquisition, the deuterium nuclei are rapidly flipped between their spin states, effectively averaging out the ¹JCD coupling to zero. This results in a simplified ¹³C NMR spectrum where the carbon signals appear as singlets, even if they are directly bonded to deuterium.

For this compound, a ¹³C NMR spectrum acquired with deuterium decoupling would show a single sharp signal for the three equivalent carbon atoms in the triazine ring. The chemical shift of this signal provides information about the electronic environment of the carbon atoms. The absence of splitting from deuterium coupling confirms the deuteration at these positions. The intensity of the signal can also be affected by the deuterium isotope effect on ¹³C chemical shifts, where deuteration typically causes a small upfield shift (shielding) compared to the protonated analog researchgate.netsrce.hr.

The comparison of ¹³C NMR spectra of this compound with that of unlabeled s-triazine (C₃H₃N₃) would reveal this characteristic upfield shift for the ring carbons. This shift, along with the clean singlet observed under decoupling, strongly supports the successful incorporation of deuterium and the purity of the deuterated sample. The presence of any signals in the spectrum that correspond to protonated carbon environments would indicate incomplete deuteration or the presence of protonated impurities.

Sophisticated Analytical Methodologies Employing S Triazine D3 As a Stable Isotope Tracer and Internal Standard

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying chemical compounds. When coupled with chromatographic separation, such as Liquid Chromatography (LC) or Gas Chromatography (GC), it offers unparalleled sensitivity and selectivity. s-Triazine-d3, being a deuterated analog of s-triazine, serves as an excellent internal standard in these hyphenated techniques.

LC-MS is widely employed for the analysis of a diverse range of analytes, including pesticides, pharmaceuticals, and biological molecules. The use of this compound in LC-MS applications primarily focuses on improving the accuracy of quantitative results by compensating for matrix effects and variations in ionization efficiency.

Electrospray ionization (ESI) is a common ionization source for LC-MS. However, analytes, especially those with low polarity or complex structures, may exhibit variable ionization efficiencies. Derivatization can be employed to enhance ionization. For instance, while specific research on this compound derivatization for ESI optimization is not detailed in the provided snippets, general principles suggest that deuterated analogs can be used to monitor the efficiency of derivatization processes and the stability of ionization for related compounds. Studies on other compounds, like N-glycans, have shown that deuterated derivatives can simplify qualitative identification and improve the accuracy of relative quantification when combined with mass spectrometry rsc.org. Similarly, for amine-containing metabolites, derivatization can improve both chromatographic separation and ionization efficiency by ESI, and the use of deuterated analogs in a stable isotope-coded derivatization method can minimize matrix effects and improve sensitivity researchgate.net.

While this compound itself is not directly used to enhance chromatographic resolution, its presence as a deuterated internal standard ensures that any variations in chromatographic separation that affect the analyte will also affect the standard. This co-elution, or near co-elution, of the deuterated standard with the native analyte is crucial for accurate quantification. If the analyte and its deuterated analog elute at very similar retention times, they will experience similar interactions with the stationary phase and similar effects from mobile phase composition. This similarity helps in correcting for minor shifts in retention time or peak shape that might occur due to matrix components or column performance variations. For example, in the analysis of Vitamin D metabolites, deuterated internal standards were found to elute approximately 0.1 min earlier than their natural analogs, demonstrating the close chromatographic behavior required for effective internal standardization nih.gov.

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. This compound can be employed as a deuterated internal standard in GC-MS methods to improve the accuracy of quantitative analyses, particularly when dealing with complex sample matrices.

Matrix effects, which arise from co-eluting compounds in the sample that can suppress or enhance the ionization of the analyte, are a significant challenge in GC-MS. Deuterated internal standards, like this compound, are added at a known concentration to all samples and standards. Because they are chemically identical to the analyte but mass-shifted, they undergo similar extraction, derivatization (if applicable), chromatographic separation, and ionization processes. This means that any matrix-induced suppression or enhancement that affects the analyte will also affect the deuterated standard proportionally. By calculating the ratio of the analyte's signal to the internal standard's signal, these matrix effects can be effectively normalized, leading to more accurate quantification scioninstruments.com. For instance, in the analysis of triazine pesticides in drinking water, isotopically labeled internal standards (e.g., Atrazine-d5) are added to samples to correct for variations in extraction and GC/MS analysis shimadzu.com. Similarly, deuterated internal standards are crucial for minimizing matrix effects in GC-MS analysis of various compounds oiv.int.

The use of internal standards, including deuterated ones like this compound, can indirectly contribute to expanding the dynamic range of quantitative assays. By compensating for variations in sample preparation and instrument response, internal standards help maintain linearity across a wider range of analyte concentrations. This reduces the need for multiple calibration curves or sample dilutions. Modern GC-MS systems with advanced detector technologies, such as those with extended linear dynamic range, further enhance the ability to quantify analytes across several orders of magnitude, ensuring accuracy even when sample components vary significantly in concentration gcms.cz. While this compound itself doesn't expand the detector's physical dynamic range, its use as an internal standard ensures that the calibration remains valid across a broader range of sample preparations and instrumental conditions.

Environmental Transformation and Mechanistic Degradation Studies of S Triazine Analogues Utilizing Deuterated Forms

Microbial Degradation Pathways and Kinetics

Microbial degradation represents a primary route for the breakdown of s-triazine compounds in the environment. The use of deuterated analogues allows for precise tracking of the parent compound and its transformation products, providing detailed information on metabolic pathways and reaction rates.

Identification of Key Metabolites through Deuterium (B1214612) Labeling

Deuterium labeling is instrumental in identifying intermediate metabolites formed during microbial degradation. By introducing deuterium atoms into the s-triazine structure, researchers can trace the molecule's journey through microbial metabolism. For example, studies on related compounds like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) have utilized deuterium labeling to identify metabolites. In such studies, the mass-to-charge ratio of deuterated metabolites is shifted, allowing for their distinct detection and characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov. This approach helps in constructing detailed metabolic pathways by pinpointing the exact structure and origin of degradation products.

Enzymatic Bioremediation Mechanisms

Microorganisms employ a suite of enzymes to catalyze the degradation of s-triazine compounds. These enzymes, often belonging to the amidohydrolase superfamily, facilitate the hydrolytic removal of substituents from the s-triazine ring, ultimately leading to the formation of cyanuric acid, which is further metabolized into ammonia (B1221849) and carbon dioxide nih.gov. Deuterium labeling can aid in understanding the specific roles of these enzymes by tracking the incorporation or loss of deuterium during enzymatic reactions. Research into microbial enzymes involved in bioremediation highlights their potential for transforming toxic compounds into less harmful substances through oxidation, reduction, elimination, and ring-opening mechanisms researchgate.net. Specific enzymes like atrazine (B1667683) chlorohydrolase have been identified and purified, with recombinant strains engineered for remediation purposes nih.gov.

Genetic Basis of Degradation in Microorganisms

The ability of microorganisms to degrade s-triazines is often encoded in their genetic material. Genes responsible for s-triazine mineralization, such as atzABCDEF and trzNDF, have been identified in various bacterial phyla science.gov. These genes are often found on catabolic plasmids, facilitating their transfer and spread among microbial communities nih.gov. Understanding the genetic basis of degradation allows for the development of bioaugmentation strategies, where specific microbial strains or consortia with enhanced degradation capabilities are introduced into contaminated environments. The presence and expression of these genes are crucial for efficient bioremediation.

Photolytic and Hydrolytic Degradation Mechanisms

Beyond microbial action, s-triazine compounds can also undergo degradation through abiotic processes such as photolysis (degradation by light) and hydrolysis (degradation by water). Deuterated analogues are also valuable in elucidating these mechanisms.

Reaction Intermediates Identification using Isotopic Labels

Isotopic labeling, including the use of deuterium, is a powerful tool for identifying reaction intermediates in photolytic and hydrolytic degradation pathways. By analyzing the isotopic composition of intermediates, researchers can infer the specific bonds being broken and formed during these processes. For instance, studies on the photolysis of other compounds have shown that correlating deuterium and carbon isotope fractionation can distinguish between radical reactions and hydrolysis rsc.org. Similarly, in the study of pesticide degradation, isotopic fractionation associated with bond cleavage can provide insights into photolysis mechanisms rsc.org. Deuterium labeling can also help differentiate between various reaction pathways, such as direct versus indirect photolysis, by examining kinetic isotope effects rsc.org.

Influence of Environmental Factors on Degradation Rates

The rates of photolytic and hydrolytic degradation are significantly influenced by various environmental factors. These include pH, temperature, moisture content, and the presence of other chemical species. For example, the hydrolysis of s-triazines can be pH-dependent, with different tautomeric and protonated forms existing across various pH ranges oregonstate.edu. Temperature also plays a crucial role, with degradation rates generally increasing with higher temperatures oregonstate.edu. Understanding these influences is vital for predicting the environmental persistence of s-triazine compounds and for optimizing remediation strategies. Deuterated compounds can be used in controlled experiments to quantify the impact of these factors on specific degradation steps.

Persistence and Bioavailability in Environmental Compartments

Information specifically detailing the persistence and bioavailability of the chemical compound "s-Triazine-d3" in environmental compartments is not available in the provided search results. The literature focuses on the general persistence and environmental fate of s-triazine herbicides as a class, noting their significant persistence in soil and aquatic environments nih.govresearchgate.netmdpi.comnih.govnih.govd-nb.inforesearchgate.net. These studies indicate that many s-triazine herbicides exhibit long half-lives, contributing to their widespread presence and potential for long-term environmental impact nih.govresearchgate.netmdpi.com. For example, terbuthylazine (B1195847) is identified as one of the most persistent triazine herbicides in environmental compartments researchgate.netresearchgate.net. While deuterated analogs are mentioned as tools in environmental research, such as Terbutryn-d9 used as an internal standard , direct data on the persistence and bioavailability of "this compound" is not presented. Therefore, the generation of data tables and detailed research findings for "this compound" under this specific section is not feasible with the current information.

Compound List:

this compound

Computational and Theoretical Investigations of Deuterated S Triazine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a theoretical framework for understanding the behavior of molecules at the atomic and electronic level. These methods are crucial for predicting properties that are difficult or impossible to measure experimentally, or for gaining a deeper understanding of observed phenomena.

Density Functional Theory (DFT) and DFT-D3 Studies

Density Functional Theory (DFT) is a widely adopted QM method that calculates the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a system can be determined from its electron density. The DFT-D3 method, which incorporates empirical dispersion corrections, is particularly useful for accurately describing van der Waals interactions, which are important in many chemical and material science applications.

DFT calculations are employed to determine the fundamental electronic structure of molecules, including the distribution of electron density, molecular orbitals, and bond orders. For s-triazine and its deuterated analogues, these calculations reveal the nature of chemical bonding within the triazine ring and the influence of deuterium (B1214612) substitution on electron distribution. Studies on related triazine systems indicate that the triazine ring itself exhibits considerable conjugation, contributing to its inherent stability rsc.org. DFT analysis can quantify bond lengths and angles, providing a detailed picture of the molecular geometry and the strength of covalent bonds. The electron density distribution can highlight regions of high electron density, such as nitrogen atoms, which are important for understanding intermolecular interactions and reactivity.

A key application of DFT in molecular analysis is the prediction of vibrational frequencies. These calculations, often performed using methods like B3LYP, provide a theoretical spectrum that can be compared to experimental Infrared (IR) and Raman spectroscopy data researchgate.netspiedigitallibrary.orgslideshare.net. For deuterated compounds like s-Triazine-d3, the substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies due to the change in mass. These isotopic shifts are highly sensitive to the specific vibrational modes and can serve as a fingerprint for identifying and confirming the presence of deuterated species. For instance, studies on other molecules have shown excellent agreement between experimentally observed and theoretically predicted isotope shifts, aiding in precise vibrational assignments researchgate.net. The potential energy distribution (PED) analysis, often performed alongside frequency calculations, helps in assigning specific vibrational modes to particular bond stretching or bending motions within the molecule.

Table 1: Representative Vibrational Modes and Isotopic Shifts (Illustrative)

| Mode Type | s-Triazine (cm⁻¹) | This compound (cm⁻¹) | Isotopic Shift (cm⁻¹) | Description (Illustrative) |

| Ring Breathing | ~1000 | ~750 | ~250 | Symmetric C-N stretching |

| C-H Stretch | ~3100 | ~2300 | ~800 | C-D stretching |

| Ring Deformation | ~700 | ~600 | ~100 | In-plane bending |

| C-N Stretch | ~1450 | ~1400 | ~50 | Asymmetric C-N stretching |

Note: The values in this table are illustrative and based on general trends observed for similar molecules and isotopic substitutions. Specific calculated values for this compound would require dedicated computational studies.

DFT, often in conjunction with DFT-D3 corrections, is extensively used to model the adsorption of molecules onto material surfaces. This is crucial for understanding phenomena such as catalysis, sensing, and surface functionalization. For s-triazine derivatives, studies have investigated their interaction with mineral surfaces like cooperite, employing DFT-D3+U methods acs.org. These investigations analyze adsorption energies, binding configurations, and the electronic changes occurring upon adsorption. The analysis helps in determining the preferred binding sites and the strength of interaction between the s-triazine molecule and the surface. For this compound, similar studies would elucidate how deuteration might influence its adsorption behavior on various substrates, potentially affecting surface properties or catalytic activity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited-state properties, such as UV-Vis absorption spectra and photochemical processes. It is a powerful tool for predicting electronic transitions and understanding molecular behavior under irradiation.

TD-DFT calculations are vital for predicting the UV absorption spectra of molecules d-nb.infonih.govresearchgate.netmdpi.com. By simulating the electronic transitions from the ground state to excited states, TD-DFT can identify the wavelengths at which a molecule absorbs light. For this compound, these calculations would reveal its characteristic absorption bands in the UV region. Furthermore, TD-DFT can be used to explore mechanisms related to photostability. Understanding how molecules dissipate absorbed energy is key to their application as UV absorbers or in photocatalysis. Studies on related systems suggest that intramolecular hydrogen bonding can play a role in enhancing photostability by facilitating energy conversion into heat without chemical degradation nih.gov. While direct studies on this compound's photostability mechanisms are not detailed here, TD-DFT provides the computational framework to investigate such properties, including the influence of isotopic substitution on excited-state dynamics.

Excited-State Proton Transfer (ESIPT) Dynamicsresearchgate.net

While specific research detailing Excited-State Proton Transfer (ESIPT) dynamics for "this compound" was not directly identified in the provided search results, theoretical investigations into deuterated systems often explore how isotopic substitution impacts proton transfer. ESIPT is a photophysical process where a proton is transferred between two sites in a molecule following photoexcitation, leading to significant changes in spectroscopic properties. Deuteration can alter the vibrational frequencies associated with the proton/deuteron and the hydrogen bond, thereby influencing the rate and pathway of proton transfer. Computational methods, such as quantum chemistry calculations, are typically employed to map potential energy surfaces and transition states, providing insights into the kinetic isotope effect on ESIPT processes. Such studies would aim to elucidate how the heavier deuterium atom affects the energy landscape and the dynamics of proton transfer in excited states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for investigating the temporal evolution of molecular systems, providing insights into conformational changes, intermolecular interactions, and dynamic processes in condensed phases.

Conformational analysis of deuterated s-triazine systems using MD simulations would focus on understanding the preferred spatial arrangements of the molecule and how deuteration influences these conformations. While specific MD studies on the conformational analysis of "this compound" were not explicitly detailed in the search results, MD simulations are generally used to explore the potential energy surface of molecules and identify stable or metastable conformers. For s-triazine and its deuterated analogues, the planar nature of the ring is a key structural feature. MD simulations could investigate subtle deviations from planarity or the dynamics of ring puckering if such phenomena are relevant, and how the increased mass of deuterium might influence these dynamics.

Investigating intermolecular interactions in condensed phases using MD simulations is crucial for understanding the bulk properties of materials. For deuterated s-triazine, MD simulations would explore how these molecules interact with each other and with solvent molecules. This includes analyzing hydrogen bonding (if applicable to the specific deuteration pattern or surrounding environment), van der Waals forces, and electrostatic interactions. Such simulations can provide detailed information on the radial distribution functions, coordination numbers, and energy contributions from different types of interactions, which are fundamental to predicting properties like solubility, melting point, and phase behavior. Research on per-deuterated s-triazine has explored its lattice dynamics, indicating that intermolecular forces are significant in determining its solid-state properties and phase transitions qmul.ac.ukuc.eduresearchgate.net.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Ecotoxicity Relationship (QSER) Modelinguni-goettingen.deresearchgate.net

QSPR and QSER modeling are computational approaches that establish correlations between molecular structure (or properties derived from structure) and observed physical, chemical, or biological activities.

Developing predictive models for spectroscopic properties of deuterated s-triazine systems involves using computational methods to correlate structural features with experimentally observed spectra, such as infrared (IR) or Raman spectra. Studies on s-triazine and its deuterated forms have utilized theoretical calculations, including Density Functional Theory (DFT), to analyze normal modes and predict vibrational frequencies dntb.gov.ua. These calculations, often involving potential energy distribution (PED) analysis, help in assigning observed spectral bands to specific molecular vibrations. QSPR models could be built using descriptors derived from the molecular structure of "this compound" to predict shifts in vibrational frequencies or changes in spectral intensities upon deuteration, aiding in the interpretation of experimental spectroscopic data dntb.gov.ua.

The in silico assessment of environmental behavior, often addressed through QSER modeling, aims to predict the ecotoxicity and environmental fate of chemical compounds without extensive experimental testing. For "this compound," this would involve developing models that correlate its structural and physicochemical properties with parameters such as biodegradability, bioaccumulation potential, and toxicity to aquatic or terrestrial organisms. While specific QSER studies for "this compound" were not detailed in the search results, the general approach involves identifying molecular descriptors (e.g., lipophilicity, molecular size, electronic properties) that are predictive of environmental endpoints. These models are crucial for early-stage screening of chemicals for environmental risk.

Applications of S Triazine D3 in Advanced Materials Research

Incorporation into Polymeric Structures and Networks

Deuterated monomers or cross-linking agents can be incorporated into polymer backbones or side chains to modify bulk properties. Triazine rings are known for their thermal stability and nitrogen content, making them attractive building blocks for high-performance polymers. If "s-Triazine-d3" were a suitable monomer or comonomer, its deuteration could potentially influence:

Thermal Stability: Deuterium-carbon bonds are generally stronger than hydrogen-carbon bonds, which can lead to increased decomposition temperatures in polymers.

Mechanical Properties: Subtle changes in intermolecular interactions due to deuteration might affect properties like tensile strength or modulus.

Optical Properties: In certain applications, deuteration can influence refractive index or transparency, particularly in optical polymers.

Research in this area would typically involve synthesizing polymers using "this compound" as a monomer and then characterizing the resulting materials using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and mechanical testing.

Role in Flame Retardant Material Design

Triazine compounds are often explored for their flame-retardant properties, primarily due to their high nitrogen content, which can promote char formation and release non-combustible gases during combustion. Deuteration can play a role in flame retardancy through several mechanisms:

Kinetic Isotope Effect: The stronger C-D bond can affect the rate of bond breaking during thermal decomposition. This might alter the decomposition pathway, potentially leading to more efficient char formation or different gas-phase radical scavenging.

Thermal Stability Enhancement: As mentioned, increased thermal stability of the deuterated compound itself could translate to better performance under high-temperature fire conditions.

Studies in this domain would involve incorporating "this compound" into polymer matrices and subjecting the composites to standardized flammability tests (e.g., UL 94, LOI). Analysis of the combustion products and char residue would be crucial to understand the mechanism.

Surface Modification and Adsorption Studies with Deuterated Analogues

Deuterated molecules are sometimes used in surface science and adsorption studies to probe reaction mechanisms or to modify surface properties. In the context of "this compound":

Surface Functionalization: If "this compound" can be grafted onto surfaces (e.g., nanoparticles, membranes, or flat substrates), the deuteration might influence surface energy, wettability, or the adsorption behavior of other molecules.

Adsorption Studies: Deuterated analogues can be used as tracers or to study kinetic isotope effects in adsorption processes. For instance, comparing the adsorption rates of "this compound" versus its non-deuterated counterpart onto a specific material could reveal insights into the rate-limiting steps involving C-H/C-D bond cleavage or vibrational modes.

Research in this area would involve techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and gas/liquid chromatography to analyze surface composition and adsorption isotherms.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing s-Triazine-d3 with high isotopic purity?

- Methodological Answer : Synthesis of this compound requires precise deuterium labeling, typically achieved via catalytic exchange reactions or deuterated precursor incorporation. Key steps include:

-

Using deuterated solvents (e.g., D₂O or CDCl₃) to minimize proton contamination .

-

Validating isotopic purity via NMR spectroscopy (e.g., monitoring absence of proton signals at 7-8 ppm) and mass spectrometry (e.g., confirming molecular ion peaks at m/z 129 for d3 isotopologues) .

-

Optimizing reaction conditions (temperature, catalyst loading) to maximize yield while avoiding isotopic scrambling .

Table 1 : Common Analytical Techniques for Isotopic Validation

Technique Key Metric Limitations NMR Signal absence of protons Limited sensitivity for trace impurities LC-MS Molecular ion resolution Requires high-resolution instrumentation FTIR C-D stretching bands (~2100 cm⁻¹) Overlap with other functional groups

Q. How can researchers design experiments to assess this compound’s stability under varying pH conditions?

- Methodological Answer :

- Step 1 : Prepare buffered solutions across a pH range (e.g., 2–12) using standardized buffers (phosphate, acetate, borate).

- Step 2 : Incubate this compound aliquots at controlled temperatures (25°C, 37°C) and monitor degradation via HPLC-UV (retention time shifts) or isotope ratio mass spectrometry (loss of deuterium) .

- Step 3 : Apply kinetic modeling (e.g., first-order decay equations) to calculate half-lives and identify pH-dependent degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for this compound’s reactivity across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. To address this:

- Triangulation : Cross-validate data using complementary techniques (e.g., UV-Vis kinetics, computational DFT calculations) to isolate solvent-specific effects .

- Contradiction Analysis : Systematically compare activation parameters (ΔH‡, ΔS‡) across solvents to identify outliers, then re-examine experimental conditions (e.g., solvent purity, degassing protocols) .

- Meta-Analysis : Review literature on analogous triazine derivatives to contextualize findings and identify systemic trends .

Q. How can researchers integrate isotopic labeling (this compound) with mechanistic studies to elucidate reaction pathways?

- Methodological Answer :

-

Step 1 : Use deuterium kinetic isotope effects (KIE) experiments: Compare reaction rates of this compound vs. non-deuterated analogs to identify rate-determining steps (e.g., C-H cleavage vs. nucleophilic attack) .

-

Step 2 : Pair with computational modeling (e.g., Gaussian or ORCA software) to map potential energy surfaces and validate isotopic effects on transition states .

-

Step 3 : Conduct cross-over experiments in mixed isotopic systems to detect intermolecular transfer, ruling out intramolecular pathways .

Table 2 : Research Question Typology for Mechanistic Studies

Q. What methodologies ensure reproducibility in this compound’s application as a tracer in environmental studies?

- Methodological Answer :

- Standardized Protocols : Document solvent preparation, storage conditions (-20°C, inert atmosphere), and calibration curves for quantification .

- Blind Testing : Distribute aliquots to independent labs for cross-validation of detection limits (e.g., via LC-MS/MS) and recovery rates in complex matrices (soil, water) .

- Data Transparency : Publish raw chromatograms, mass spectra, and statistical codes (e.g., R/Python scripts) to enable replication .

Guidelines for Academic Rigor

- Research Question Design : Ensure questions are feasible (e.g., access to deuterated reagents), complex (e.g., mechanistic vs. descriptive), and ethically grounded (e.g., safe handling of labeled compounds) .

- Data Interpretation : Acknowledge biases by pre-registering hypotheses and employing blinded data analysis .

- Literature Integration : Justify gaps by citing foundational studies on triazine chemistry and isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.